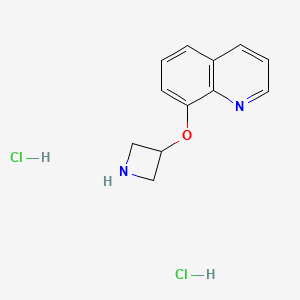
4-Fluoro-2-(methoxymethyl)aniline hydrochloride
Vue d'ensemble
Description
“4-Fluoro-2-(methoxymethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1803595-74-5 . It has a molecular weight of 191.63 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-fluoro-2-(methoxymethyl)aniline hydrochloride . The InChI code for this compound is 1S/C8H10FNO.ClH/c1-11-5-6-4-7 (9)2-3-8 (6)10;/h2-4H,5,10H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature .Applications De Recherche Scientifique
Fluorescence Quenching in Boronic Acid Derivatives
4-Fluoro-2-(methoxymethyl)aniline hydrochloride plays a role in fluorescence quenching studies of boronic acid derivatives. This compound, along with others, demonstrates interesting behaviors in Stern–Volmer plots, which are significant for understanding fluorescence quenching mechanisms. The existence of different conformers and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments are key factors in these studies (Geethanjali et al., 2015), (Geethanjali et al., 2015).
Docking and QSAR Studies in c-Met Kinase Inhibitors
In the field of drug discovery, particularly for c-Met kinase inhibitors, 4-Fluoro-2-(methoxymethyl)aniline hydrochloride derivatives are used in docking and quantitative structure–activity relationship (QSAR) studies. These studies help in understanding the molecular features that contribute to high inhibitory activity and in predicting the biological activities of these inhibitors (Caballero et al., 2011).
Synthesis of Eperezolid-like Molecules
This compound is involved in the synthesis of eperezolid-like molecules, where its derivatives are explored for their antimicrobial activities. The structural assignments and antimicrobial activity study of these compounds highlight their potential in medical research (Yolal et al., 2012).
Hydroxylation Studies in Microsomal Hydroxylases
The hydroxylation of halo and alkyl substituted anilines, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, is studied in relation to hepatic microsomal preparations. These studies provide insights into the metabolism of these compounds in biological systems, which is crucial for understanding their pharmacokinetics and toxicology (Daly et al., 1968).
Biodehalogenation Pathways in Fluorinated Anilines
Research on biodehalogenation pathways for fluorinated aniline derivatives, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, has been conducted. These studies help in understanding the biochemical pathways and mechanisms for the dehalogenation process, which are important for both environmental and pharmacological contexts (Rietjens et al., 1990).
Inhibition of Copper Corrosion
Aniline derivatives, including 4-Fluoro-2-(methoxymethyl)aniline hydrochloride, have been studied for their effectiveness as copper corrosion inhibitors. This application is significant in materials science and engineering for the protection and longevity of metallic structures (Khaled & Hackerman, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-2-(methoxymethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJIIXKNJJHJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methoxymethyl)aniline hydrochloride | |
CAS RN |
1803595-74-5 | |
| Record name | 4-fluoro-2-(methoxymethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)